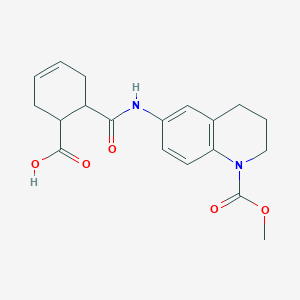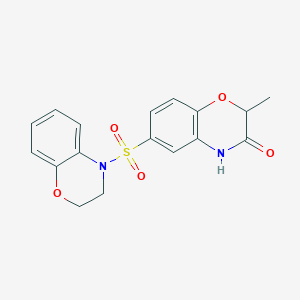![molecular formula C18H14F4N2O3S B269630 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide](/img/structure/B269630.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoline core or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学研究应用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido): This compound shares a similar trifluoromethyl group and quinoline core, but differs in its functional groups and overall structure.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in various organic reactions.
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H14F4N2O3S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C18H14F4N2O3S/c1-9-6-16(25)23-17-10(2)5-12(8-13(9)17)28(26,27)24-11-3-4-15(19)14(7-11)18(20,21)22/h3-8,24H,1-2H3,(H,23,25) |
InChI 键 |
UURBSGICTZELGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C |
规范 SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![4-(2,4-dichlorophenoxy)-N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]butanehydrazide](/img/structure/B269550.png)
![N'-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitro-4-methylbenzohydrazide](/img/structure/B269552.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![2-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B269559.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)

![5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B269566.png)
![(2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B269569.png)



